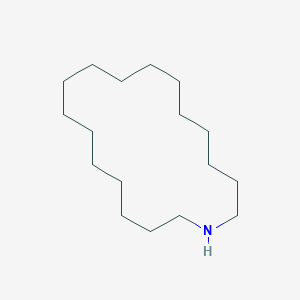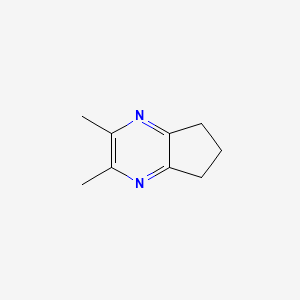
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C₉H₁₂N₂. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves the reaction of styrene with 2,2-dibromopropane. This reaction typically requires a catalyst and is conducted under controlled laboratory conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction could produce more saturated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-
Comparison
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
38917-63-4 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
Physikalische Beschreibung |
Solid low melting solid with a roasted nut odou |
Löslichkeit |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


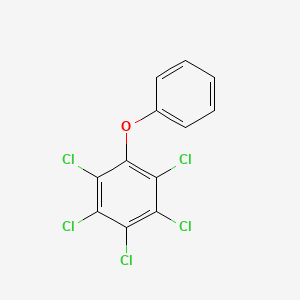
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
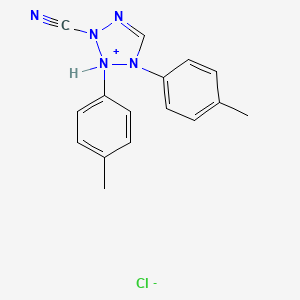
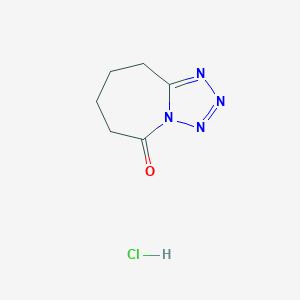
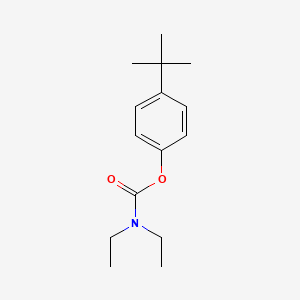
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
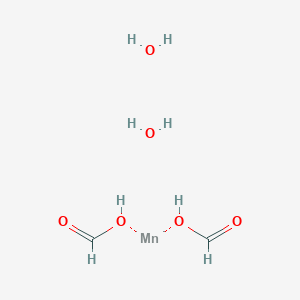
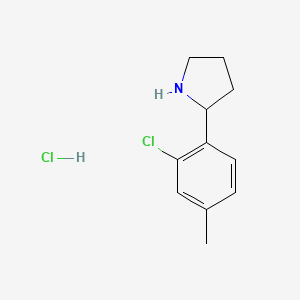
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
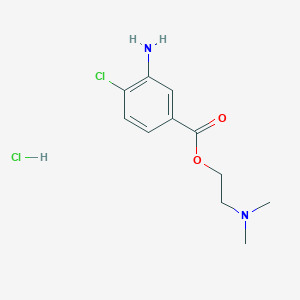
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
